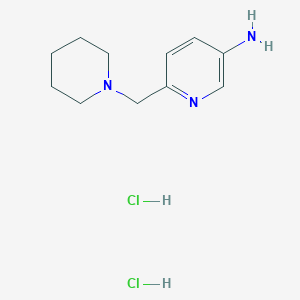

6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride

CAS No.: 2416236-00-3

Cat. No.: VC6854014

Molecular Formula: C11H19Cl2N3

Molecular Weight: 264.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416236-00-3 |

|---|---|

| Molecular Formula | C11H19Cl2N3 |

| Molecular Weight | 264.19 |

| IUPAC Name | 6-(piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C11H17N3.2ClH/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14;;/h4-5,8H,1-3,6-7,9,12H2;2*1H |

| Standard InChI Key | XRKUZJCXYPIYHT-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2=NC=C(C=C2)N.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The molecular formula of 6-(Piperidin-1-ylmethyl)pyridin-3-amine dihydrochloride is C₁₁H₁₉Cl₂N₃, with a molecular weight of 264.19 g/mol . The IUPAC name is 6-(piperidin-1-ylmethyl)pyridin-3-amine dihydrochloride, reflecting its pyridine backbone substituted with a piperidine-linked methyl group and an amine, protonated by two equivalents of hydrochloric acid.

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic ring with nitrogen at position 1, providing a planar electron-deficient system for π-π interactions .

-

Piperidin-1-ylmethyl Group: A piperidine moiety (six-membered saturated ring with one nitrogen atom) connected via a methylene bridge to the pyridine, introducing steric bulk and basicity.

-

Amine Substituent: A primary amine at position 3, enabling hydrogen bonding and nucleophilic reactivity .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₉Cl₂N₃ | |

| Molecular Weight | 264.19 g/mol | |

| IUPAC Name | 6-(Piperidin-1-ylmethyl)pyridin-3-amine dihydrochloride | |

| Canonical SMILES | C1CCN(CC1)CC2=CN=C(C=C2)N.Cl.Cl |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential functionalization of the pyridine ring:

-

Pyridine Amination: Introduction of the amine group at position 3 via catalytic amination or nucleophilic substitution, often using ammonia under high-pressure conditions .

-

Methylene Bridging: Attachment of the piperidine group via a Mannich reaction or alkylation, employing formaldehyde and piperidine in a polar aprotic solvent (e.g., DMF).

-

Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt, enhancing crystallinity and stability .

Critical Reaction Conditions:

-

Temperature: 80–120°C for amination and alkylation steps.

-

Catalysts: Palladium catalysts for C–N coupling in amination .

-

Purification: Recrystallization from ethanol/water mixtures or column chromatography.

Industrial Scalability

Large-scale production employs continuous flow reactors to optimize heat transfer and mixing, reducing side products like over-alkylated derivatives. Yield optimization focuses on stoichiometric control of piperidine and formaldehyde to prevent oligomerization.

Pharmacological and Biochemical Applications

Mechanism of Action

While direct studies on this compound are sparse, structurally related piperidine-pyridine hybrids exhibit:

-

Receptor Antagonism: Inhibition of G-protein-coupled receptors (GPCRs), notably serotonin (5-HT₃) and dopamine receptors, due to the piperidine moiety’s affinity for cationic binding pockets .

-

Enzyme Inhibition: Interaction with cytochrome P450 isoforms (e.g., CYP3A4) via coordination to the heme iron, altering drug metabolism .

Preclinical Research

In vitro assays highlight potential in:

-

Oncology: Piperidine derivatives disrupt microtubule assembly in cancer cells (IC₅₀ ~2–5 μM) .

-

Neurology: Modulation of nicotinic acetylcholine receptors (nAChRs) for neurodegenerative disease therapy .

Table 2: Bioactivity Data for Analogous Compounds

| Target | Activity (IC₅₀) | Model System | Reference |

|---|---|---|---|

| 5-HT₃ Receptor | 0.8 μM | HEK293 Cells | |

| CYP3A4 | 12 μM | Human Liver Microsomes |

Comparative Analysis with Structural Analogs

1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-amine Dihydrochloride (CAS 1185319-64-5)

This analog features a chlorine atom at the pyridine’s 6-position, increasing molecular weight to 298.6 g/mol and altering electronic properties . The chlorine enhances metabolic stability but reduces aqueous solubility compared to the non-chlorinated derivative.

6-(Piperazin-1-yl)pyridin-3-amine (CAS 119285-06-2)

Replacing piperidine with piperazine introduces a second nitrogen, boosting basicity and altering receptor selectivity (e.g., higher affinity for histamine receptors) .

Table 3: Structural and Functional Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume